Cas no 220000-23-7 (2-(4-fluorophenyl)methoxypropanoic acid)

220000-23-7 structure
Nome del prodotto:2-(4-fluorophenyl)methoxypropanoic acid
Numero CAS:220000-23-7
MF:C10H11FO3
MW:198.190946817398
MDL:MFCD20659724
CID:4641924
PubChem ID:57550356
2-(4-fluorophenyl)methoxypropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanoic acid, 2-[(4-fluorophenyl)methoxy]-
- 2-[(4-fluorophenyl)methoxy]propanoic acid
- 2-(4-fluorophenyl)methoxypropanoic acid
-
- MDL: MFCD20659724
- Inchi: 1S/C10H11FO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
- Chiave InChI: QREUQTVFOZOMOW-UHFFFAOYSA-N
- Sorrisi: C(O)(=O)C(OCC1=CC=C(F)C=C1)C
2-(4-fluorophenyl)methoxypropanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-243293-5.0g |
2-[(4-fluorophenyl)methoxy]propanoic acid |
220000-23-7 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
Enamine | EN300-243293-10.0g |
2-[(4-fluorophenyl)methoxy]propanoic acid |
220000-23-7 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
Enamine | EN300-243293-2.5g |
2-[(4-fluorophenyl)methoxy]propanoic acid |
220000-23-7 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
A2B Chem LLC | AV85302-250mg |
2-[(4-fluorophenyl)methoxy]propanoic acid |
220000-23-7 | 95% | 250mg |
$422.00 | 2024-04-20 | |
1PlusChem | 1P01AUT2-100mg |
2-[(4-fluorophenyl)methoxy]propanoic acid |
220000-23-7 | 95% | 100mg |
$321.00 | 2025-03-19 | |
1PlusChem | 1P01AUT2-2.5g |
2-[(4-fluorophenyl)methoxy]propanoic acid |
220000-23-7 | 95% | 2.5g |
$1859.00 | 2023-12-18 | |
A2B Chem LLC | AV85302-2.5g |
2-[(4-fluorophenyl)methoxy]propanoic acid |
220000-23-7 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
Enamine | EN300-243293-0.1g |
2-[(4-fluorophenyl)methoxy]propanoic acid |
220000-23-7 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
Enamine | EN300-243293-0.05g |
2-[(4-fluorophenyl)methoxy]propanoic acid |
220000-23-7 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
Enamine | EN300-243293-0.25g |
2-[(4-fluorophenyl)methoxy]propanoic acid |
220000-23-7 | 95% | 0.25g |
$367.0 | 2024-06-19 |
2-(4-fluorophenyl)methoxypropanoic acid Letteratura correlata
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
220000-23-7 (2-(4-fluorophenyl)methoxypropanoic acid) Prodotti correlati
- 942004-46-8(2-(4-methoxybenzamido)-N-(thiophen-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide)
- 558445-90-2(Perallyloxycucurbit[6]uril (AOCB[6]) potassiuM sulfate, 94+%)
- 2034575-03-4(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-7-methoxy-1-benzofuran-2-carboxamide)
- 1805129-94-5(Ethyl 2-amino-6-methylpyridine-3-acetate)
- 4147-43-7(6-methoxy-2-methyl-1H-Indole-3-carboxaldehyde)
- 15721-78-5(Bis(4-Tert-octylphenyl)amine (>85%))
- 52663-58-8(2,3,4',6-Tetrachlorobiphenyl)
- 2137957-87-8(1-(3-formylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid)
- 1378757-79-9(6-(4-Methyl-1,4-diazepan-1-yl)picolinonitrile)
- 2680542-88-3(3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
